molecular formula C18H17BrN2OS B2375659 (3-Bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851805-09-9

(3-Bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

Cat. No.: B2375659
CAS No.: 851805-09-9
M. Wt: 389.31
InChI Key: FMYGSOCUNZAPDT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used for this purpose .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the mechanism of the reaction, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

HPLC of Basic Drugs

High-Performance Liquid Chromatography (HPLC) is a significant technique used in the analysis of basic drugs, where compounds with functionalities similar to "(3-Bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone" could be analyzed. Strong cation-exchange materials, like propylsulphonic acid-modified silica HPLC columns, are utilized with methanol or aqueous methanol eluents of appropriate pH and ionic strength for good retention and peak shape for basic drugs. This methodology can be applied in the analysis of antimalarials, cardioactive drugs, antipsychotics, and antidepressants along with their metabolites, showcasing a broad application in pharmaceutical analysis (Flanagan, Harvey, & Spencer, 2001).

Phosphonic Acid Applications

Phosphonic acid and its derivatives, showcasing a structural analogy to phosphate, have wide-ranging applications including drug and pro-drug development, bone targeting, and the design of supramolecular materials. This versatility highlights the potential of chemicals with complex functionalities for diverse scientific applications, including the design of new materials and pharmaceuticals (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Electrochemical Surface Finishing and Energy Storage

The review on electrochemical technology with Lewis acidic haloaluminate room-temperature ionic liquids, including research on electroplating and energy storage, presents an area where compounds with similar properties might find applications. This indicates the role of specific chemical functionalities in advancing electrochemical technologies for surface finishing and energy storage solutions (Tsuda, Stafford, & Hussey, 2017).

Fluorescent Chemosensors

Compounds based on 4-methyl-2,6-diformylphenol (DFP), which is used for developing chemosensors for various analytes, showcase the potential application of complex molecules in the detection and analysis of metal ions, anions, and neutral molecules. This suggests the utility of specific chemical functionalities in creating sensitive and selective detection systems for a wide range of substances (Roy, 2021).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce a therapeutic effect. This is particularly relevant for drugs and bioactive compounds .

Safety and Hazards

The safety and hazards associated with a compound are determined through toxicological studies. These studies assess the potential risks and adverse effects of the compound on human health and the environment .

Future Directions

Future directions could include further studies to fully understand the compound’s properties, potential uses, and effects. This could involve in-depth studies on its synthesis, mechanism of action, and safety profile .

Properties

IUPAC Name

(3-bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2OS/c1-13-5-7-14(8-6-13)12-23-18-20-9-10-21(18)17(22)15-3-2-4-16(19)11-15/h2-8,11H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYGSOCUNZAPDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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